5-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinolin-1-one
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Overview
Description
5-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinolin-1-one is a chemical compound belonging to the class of isoquinoline derivatives Isoquinoline alkaloids are a large group of natural products known for their diverse biological activities
Preparation Methods
The synthesis of 5-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinolin-1-one typically involves several steps. One common synthetic route starts with the bromination of a suitable precursor, followed by cyclization and methylation reactions. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are carried out under controlled temperatures and inert atmospheres to ensure high yields and purity .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
5-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinolin-1-one undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into its reduced forms.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and the reactions are typically conducted under reflux conditions to ensure complete conversion. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinolin-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 5-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinolin-1-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
5-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinolin-1-one can be compared with other similar compounds, such as:
5-Bromo-4-methyl-1,2,3,4-tetrahydroisoquinolin-1-one: This compound has a similar structure but differs in the position of the methyl group, which can affect its chemical and biological properties.
8-Bromo-5-methyl-5H-1,2,4-triazino(5,6-b)indole-3(2H)-thione: Another brominated compound with a different core structure, used in various chemical and biological applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H10BrNO |
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Molecular Weight |
240.10 g/mol |
IUPAC Name |
5-bromo-8-methyl-3,4-dihydro-2H-isoquinolin-1-one |
InChI |
InChI=1S/C10H10BrNO/c1-6-2-3-8(11)7-4-5-12-10(13)9(6)7/h2-3H,4-5H2,1H3,(H,12,13) |
InChI Key |
AHZPLUAHUSDNNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)Br)CCNC2=O |
Origin of Product |
United States |
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